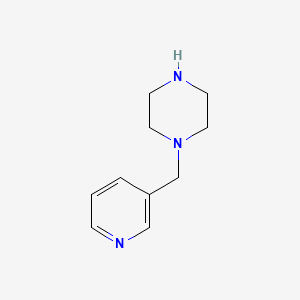

1-(吡啶-3-基甲基)哌嗪

描述

1-(Pyridin-3-ylmethyl)piperazine is a chemical compound that is part of a broader class of piperazine derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities and their role as building blocks in the synthesis of various pharmaceutical agents. The compound features a piperazine ring substituted with a pyridin-3-ylmethyl group, which can interact with various biological targets .

Synthesis Analysis

The synthesis of substituted piperazines, including those with pyridinylmethyl groups, can be achieved through several methods. One approach involves the reaction of pyridine N-oxides with Grignard reagents, which can yield a diverse set of heterocycles, including piperazines, in high yields . Another method includes the use of palladium catalysis to introduce a trimethylstannyl leaving group, which is then used for further functionalization . Additionally, a scalable and facile synthetic process has been developed for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, which, while not the exact compound , demonstrates the versatility of synthetic approaches for related structures .

Molecular Structure Analysis

The molecular structure of 1-(Pyridin-3-ylmethyl)piperazine is characterized by the presence of a six-membered piperazine ring and a pyridine ring. The pyridine ring is connected to the piperazine via a methylene bridge. The structure of related compounds has been elucidated using spectral analysis, confirming the expected substitution patterns and functional groups . The crystal structure of a related compound, piperazinium bis(6-carboxypyridine-2-carboxylate) trihydrate, reveals the importance of hydrogen bonding in the construction of a three-dimensional framework, which may also be relevant for understanding the binding interactions of 1-(Pyridin-3-ylmethyl)piperazine .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including electrophilic fluorination, reductive amination, amide hydrolysis, and N-alkylation, to yield compounds with potential biological activity . The reactivity of the piperazine ring allows for the introduction of various substituents, which can significantly alter the compound's pharmacological profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Pyridin-3-ylmethyl)piperazine and its derivatives are influenced by the presence of the piperazine and pyridine rings. These properties include solubility, melting point, and the ability to form salts and hydrates. The synthesis of enantiomers of related compounds and their characterization by HPLC indicates that chiral centers can be introduced and resolved, which is important for the development of enantioselective drugs . The specific radioactivity and radiochemical purity of a fluorinated derivative synthesized for imaging dopamine receptors demonstrate the potential application of these compounds in diagnostic imaging .

科学研究应用

代谢途径和药物开发对芳基哌嗪衍生物的研究,包括1-(吡啶-3-基甲基)哌嗪,突显了它们在临床应用中的潜力,特别是在治疗抑郁症、精神病和焦虑症方面。这些化合物经历广泛的代谢,包括CYP3A4依赖的N-去烷基化,导致形成1-芳基哌嗪。这些代谢物与5-羟色胺受体相关的效应范围广泛,并在包括大脑在内的组织中广泛分布,大脑是大多数芳基哌嗪衍生物的靶位点。该综述建议进一步探索影响代谢物与母药比值的生理和病理因素,这对于理解这些化合物的药理作用可能至关重要(Caccia, 2007)。

药理潜力和药物设计哌嗪作为一个核心结构,在药物的合理设计中发挥着重要作用,其中1-(吡啶-3-基甲基)哌嗪是这个家族的一部分。已经确定了含哌嗪化合物的各种治疗用途,包括抗精神病、抗组胺、抗心绞痛、抗抑郁、抗癌、抗病毒、心脏保护剂、抗炎症和成像剂。该综述强调了哌嗪作为药物发现中的构建块的灵活性,有潜力对结果分子的药代动力学和药效动力学因素产生重大影响(Rathi et al., 2016)。

抗分枝杆菌应用哌嗪作为一个在药用上重要的支架的多功能性是显而易见的,1-(吡啶-3-基甲基)哌嗪是这一类别的一部分。该综述全面洞察了强效哌嗪类抗结核分子的设计、理念和构效关系。这些见解对于开发更安全、选择性和具有成本效益的抗分枝杆菌药物可能是至关重要的(Girase et al., 2020)。

药代动力学和药效动力学分析了解药物的代谢途径对于预测药物相互作用和确保患者安全至关重要。哌嗪衍生物,包括1-(吡啶-3-基甲基)哌嗪,通过肝脏细胞色素P450酶代谢。该综述强调了在人类肝微粒体培养中使用强效和选择性的化学抑制剂的重要性,以了解各种CYP同工酶对药物总代谢的贡献(Khojasteh et al., 2011)。

神经药理应用哌嗪化合物,包括1-(吡啶-3-基甲基)哌嗪,已被探索其在神经药理学中的潜力。例如,包括吡啶-3-基甲基)哌嗪结构的化合物JWB1-84-1和JAY2-22-33已显示出在提高恒河猴工作记忆方面的有效性。这种关系与它们在产生对大鼠nAChR激动剂诱导的节后刺激的压力反应耐受性方面的有效性呈线性关系,突显了这些化合物在认知增强和其他神经药理应用中的潜力(Buccafusco et al., 2009)。

安全和危害

1-(Pyridin-3-ylmethyl)piperazine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

未来方向

The future directions for the study and application of 1-(Pyridin-3-ylmethyl)piperazine and its derivatives could involve the development of novel methods for their synthesis, particularly those that are more efficient or environmentally friendly . Additionally, further investigation into the biological activities of these compounds could lead to the discovery of new therapeutic agents .

属性

IUPAC Name |

1-(pyridin-3-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-10(8-12-3-1)9-13-6-4-11-5-7-13/h1-3,8,11H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGUQQBXDOAOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90960008 | |

| Record name | 1-[(Pyridin-3-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-3-ylmethyl)piperazine | |

CAS RN |

39244-80-9 | |

| Record name | Piperazine, 1-(3-pyridinylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039244809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Pyridin-3-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90960008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(pyridin-3-yl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

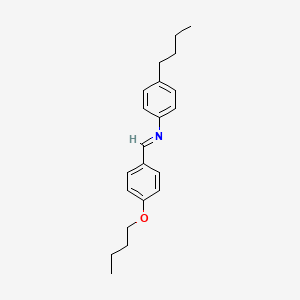

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。